molecular formula C11H16N2O3S B296806 N-ethyl-4-[methyl(methylsulfonyl)amino]benzamide

N-ethyl-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B296806
M. Wt: 256.32 g/mol
InChI Key: XMFCQJKXFRMAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-[methyl(methylsulfonyl)amino]benzamide, commonly known as EMB, is a chemical compound that has been extensively studied for its potential use in scientific research. EMB is a synthetic compound that is used primarily as an inhibitor of bacterial cell wall synthesis.

Scientific Research Applications

EMB has been extensively studied for its potential use in scientific research. It is primarily used as an inhibitor of bacterial cell wall synthesis and has been shown to be effective against a wide range of bacterial species. EMB has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

EMB inhibits bacterial cell wall synthesis by binding to the enzyme MurA, which is responsible for the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting MurA, EMB prevents the synthesis of peptidoglycan, leading to bacterial cell death. The mechanism of action of EMB is well-understood and has been extensively studied.
Biochemical and Physiological Effects
EMB has been shown to have minimal biochemical and physiological effects in laboratory animals. It is rapidly metabolized and excreted from the body, and has a low toxicity profile. However, further studies are needed to fully understand the long-term effects of EMB on human health.

Advantages and Limitations for Lab Experiments

EMB has several advantages for use in laboratory experiments. It is a well-established inhibitor of bacterial cell wall synthesis and has been extensively studied for its potential use in scientific research. EMB is also relatively inexpensive and easy to obtain. However, EMB has several limitations, including its limited effectiveness against certain bacterial species and its potential for off-target effects.

Future Directions

There are several future directions for research on EMB. One area of research is the development of new analogs of EMB with improved efficacy and reduced off-target effects. Another area of research is the use of EMB in combination with other antibiotics to improve their effectiveness. Finally, further studies are needed to fully understand the long-term effects of EMB on human health and its potential for use in the treatment of bacterial infections and cancer.

Synthesis Methods

EMB is synthesized by reacting 4-aminobenzamide with methylsulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with ethyl iodide to yield N-ethyl-4-[methyl(methylsulfonyl)amino]benzamide. The synthesis method of EMB is well-established and has been described in numerous scientific publications.

properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-ethyl-4-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C11H16N2O3S/c1-4-12-11(14)9-5-7-10(8-6-9)13(2)17(3,15)16/h5-8H,4H2,1-3H3,(H,12,14)

InChI Key

XMFCQJKXFRMAOX-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C

Origin of Product

United States

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